molecular formula C13H19NO2 B3425049 tert-Butyl N-(2-phenylethyl)carbamate CAS No. 38427-90-6

tert-Butyl N-(2-phenylethyl)carbamate

Cat. No. B3425049
CAS RN: 38427-90-6
M. Wt: 221.29 g/mol
InChI Key: VUOOOFYYTHRGJI-UHFFFAOYSA-N
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Description

“tert-Butyl N-(2-phenylethyl)carbamate” is a chemical compound. It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . The compound has a molecular formula of C13H19NO2 .


Synthesis Analysis

The synthesis of carbamates, including “tert-Butyl N-(2-phenylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times. It avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-(2-phenylethyl)carbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 2-phenylethyl group (C6H5CH2CH2). The molecular weight of the compound is approximately 236.310 Da .


Chemical Reactions Analysis

In terms of chemical reactions, carbamates, including “tert-Butyl N-(2-phenylethyl)carbamate”, can undergo a variety of reactions. For instance, they can be deprotected using trifluoroacetic acid (TFA). The process involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in a free amine, and protonation of the amine under acidic conditions .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl carbamate, suggests that it should not be ingested or inhaled, and contact with skin or eyes should be avoided. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

tert-butyl N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOOOFYYTHRGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(2-phenylethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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